molecular formula C19H23ClN2O4S B6476630 4-{[1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2640971-60-2

4-{[1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine

Cat. No.: B6476630
CAS No.: 2640971-60-2
M. Wt: 410.9 g/mol
InChI Key: HCMZMSSRLAUVHZ-UHFFFAOYSA-N
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Description

4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a heterocyclic compound featuring a piperidine core substituted with a 5-chloro-2-methoxybenzenesulfonyl group at the 1-position and a methoxy-linked 3-methylpyridine moiety at the 4-position. This structure combines sulfonamide, piperidine, and pyridine functionalities, which are frequently associated with bioactive molecules. Piperidine derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators due to their conformational flexibility and ability to engage in hydrogen bonding . The benzenesulfonyl group may enhance metabolic stability and target affinity, while the pyridine moiety could contribute to π-π stacking interactions in biological systems .

Properties

IUPAC Name

4-[[1-(5-chloro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S/c1-14-12-21-8-5-17(14)26-13-15-6-9-22(10-7-15)27(23,24)19-11-16(20)3-4-18(19)25-2/h3-5,8,11-12,15H,6-7,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMZMSSRLAUVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. For instance, if it inhibits ERK2, it could potentially slow down cell division and differentiation. If it interacts with FGFR2, it could affect tissue repair and embryonic development.

Biological Activity

4-{[1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H23ClN2O4SC_{19}H_{23}ClN_{2}O_{4}S with a molecular weight of approximately 410.9 g/mol. The compound features a pyridine ring substituted with a methoxy group and a piperidine ring that bears a chloro-substituted benzenesulfonyl group. This unique structure contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC19H23ClN2O4S
Molecular Weight410.9 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group enhances the compound's binding affinity to target proteins, potentially leading to the modulation of various biochemical pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, similar to other piperidine derivatives known for their enzyme inhibitory properties.
  • Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antibacterial Activity : Some studies have shown that derivatives of piperidine exhibit moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .
  • Anticancer Properties : Compounds featuring sulfonamide moieties have been investigated for their potential in cancer chemotherapy due to their ability to inhibit tumor growth.
  • Anti-inflammatory Effects : Certain derivatives are noted for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Study 1: Antibacterial Activity

A study synthesized several piperidine derivatives and evaluated their antibacterial properties. The results indicated that compounds similar to this compound displayed significant activity against various bacterial strains, with some achieving IC50 values below 10 µM .

Study 2: Enzyme Inhibition

Research on enzyme inhibition revealed that compounds containing the piperidine nucleus effectively inhibited acetylcholinesterase (AChE) and urease, suggesting potential applications in treating Alzheimer's disease and other conditions associated with enzyme dysregulation .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reported Activities References
4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine C₂₀H₂₄ClN₂O₄S (inferred) ~441.93 (calculated) Piperidine-sulfonamide-pyridine hybrid, chloro and methoxy substituents Hypothesized kinase/modulatory activity
1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane C₁₇H₂₅ClN₂O₃S₂ 404.98 Diazepane core, sulfonamide group, thian substituent Unknown (structural analog)
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyridine derivatives C₁₈H₁₅ClN₂O (varies) ~310–350 Pyridine with chloro/methoxyphenyl groups Antimicrobial, anticancer
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one C₂₄H₂₈NO₄ 397.49 Piperidinone core, acetyl and methoxyphenyl substituents Antimicrobial, anti-inflammatory

Pharmacological and Physicochemical Properties

  • Bioactivity: Piperidine-sulfonamide hybrids (e.g., Ravichandran et al., 2010) exhibit broad-spectrum antimicrobial activity, suggesting the target compound may share similar mechanisms .
  • Solubility and Stability: The benzenesulfonyl group in the target compound likely enhances water solubility compared to non-sulfonylated analogs (e.g., acetyl-piperidinones in ) . Chloro substituents may increase metabolic resistance but could pose toxicity risks, as observed in chlorophenyl-pyridines .

Challenges and Opportunities

  • Knowledge Gaps: Limited direct data on the target compound necessitates extrapolation from analogs. For example, diazepane derivatives () show varied pharmacokinetics, but piperidine-based systems may offer better CNS penetration .

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